molecular formula C13H9Br2ClN2O3 B11532807 2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11532807
M. Wt: 436.48 g/mol
InChI Key: BHGJLXNGMJAGAX-UBKPWBPPSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a dibromofuran moiety, and an acetohydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then converted to 2-(4-chlorophenoxy)acetohydrazide through a reaction with hydrazine hydrate .

The next step involves the preparation of the dibromofuran moiety. This can be achieved by brominating furan to obtain 4,5-dibromofuran. The final step is the condensation reaction between 2-(4-chlorophenoxy)acetohydrazide and 4,5-dibromofuran-2-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy and dibromofuran groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: Lacks the dibromofuran moiety, making it less versatile.

    4,5-dibromofuran-2-carbaldehyde: Lacks the chlorophenoxy and acetohydrazide groups, limiting its applications.

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide stands out due to its combined structural features, which confer unique chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H9Br2ClN2O3

Molecular Weight

436.48 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H9Br2ClN2O3/c14-11-5-10(21-13(11)15)6-17-18-12(19)7-20-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,18,19)/b17-6+

InChI Key

BHGJLXNGMJAGAX-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(O2)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(O2)Br)Br)Cl

Origin of Product

United States

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